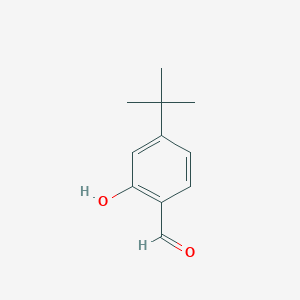

4-tert-Butyl-2-hydroxybenzaldehyde

Description

4-tert-Butyl-2-hydroxybenzaldehyde (CAS: 66232-34-6) is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Key physicochemical properties include a density of 1.072 g/cm³, boiling point of 262.9°C, and a flash point of 109.2°C . The compound features a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 4-position of the benzaldehyde ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for applications requiring lipophilic aldehydes . It is stored at 2–8°C and classified as an irritant .

Properties

IUPAC Name |

4-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRSLWPKZKASRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548849 | |

| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-34-6 | |

| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66232-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-tert-Butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the hydroxymethylation of p-tert-butylphenol followed by carbonylation . Another method includes the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . These methods provide efficient pathways for the industrial production of this compound.

Chemical Reactions Analysis

4-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Condensation: It can undergo condensation reactions with amines to form Schiff bases.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-tert-butyl-2-hydroxybenzaldehyde is in organic synthesis. It serves as a precursor in the preparation of various organic compounds, including:

- Schiff Bases : These compounds are formed through the condensation reaction between aldehydes and amines, making this compound a valuable starting material for synthesizing Schiff base ligands used in coordination chemistry.

- Porphyrazine Complexes : The compound is utilized in synthesizing porphyrazine derivatives, which have significant applications in photodynamic therapy and as dyes .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Research indicates its efficacy in:

- Neuroprotective Effects : Studies have shown that derivatives of this compound exhibit protective effects against neurodegenerative diseases by reducing oxidative stress markers and amyloid-beta aggregation, which are critical in conditions like Alzheimer's disease .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been explored, suggesting potential applications in formulations aimed at combating oxidative stress-related conditions .

Material Science

In material science, this compound is employed in:

- Polymer Chemistry : It acts as a monomer or additive in polymerization processes to enhance the properties of polymers, including thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings and adhesives that require specific bonding characteristics and resistance to environmental factors .

Case Study 1: Synthesis of Schiff Base Ligands

A study demonstrated the synthesis of Schiff base ligands from this compound with various amines. The resulting ligands showed promising coordination properties with transition metals, indicating potential applications in catalysis and material science.

Case Study 2: Neuroprotective Properties

Research involving animal models treated with derivatives of this compound showed a significant reduction in markers associated with neurodegeneration. This suggests that compounds derived from this aldehyde may offer therapeutic benefits in treating neurodegenerative diseases.

Data Tables

| Application Area | Specific Use | Example Compounds Derived |

|---|---|---|

| Organic Synthesis | Precursor for Schiff Bases | Schiff base ligands |

| Medicinal Chemistry | Neuroprotective agents | Derivatives with reduced oxidative stress |

| Material Science | Monomers for polymerization | Enhanced polymers |

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-hydroxybenzaldehyde involves its ability to form Schiff bases and other derivatives that can interact with biological targets. These interactions often involve the formation of covalent bonds with amino groups in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

4-tert-Butyl-5-chloro-2-hydroxybenzaldehyde

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 212.67 g/mol

- The chloro substituent may reduce solubility in nonpolar solvents compared to the parent compound due to increased polarity.

5-tert-Butyl-2-hydroxybenzaldehyde

- Molecular Formula : C₁₁H₁₄O₂ (same as 4-tert-Butyl-2-hydroxybenzaldehyde)

- Key Differences :

- Positional isomerism: The tert-butyl group at the 5-position alters steric hindrance around the hydroxyl and aldehyde groups.

- This configuration may reduce hydrogen-bonding capacity compared to the 4-tert-butyl isomer, affecting interactions in catalytic or biological systems.

- Applications : Used in research for custom synthesis, with availability in scalable quantities for industrial applications .

4-Hydroxybenzaldehyde

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Key Differences: Lacks the tert-butyl group, resulting in lower lipophilicity and molecular weight. Higher solubility in polar solvents (e.g., water or ethanol) due to reduced steric bulk.

- Applications : Widely used as a pharmacological reference standard and synthetic precursor. Sourced naturally from Gastrodia elata and employed in studies on antioxidant and anti-inflammatory activities .

Data Table: Comparative Analysis of Structural Analogs

Functional and Reactivity Insights

- Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, which can slow down electrophilic substitution reactions but enhance stability in hydrophobic environments .

- Electronic Effects : The hydroxyl group at the 2-position activates the aldehyde toward nucleophilic attack, while the tert-butyl group provides electron-donating inductive effects, modulating resonance interactions .

- Comparative Reactivity :

- The chloro derivative (4-tert-Butyl-5-chloro-2-hydroxybenzaldehyde) may exhibit enhanced electrophilicity at the aldehyde group due to the electron-withdrawing chlorine .

- 4-Hydroxybenzaldehyde, lacking the tert-butyl group, is more reactive in polar solvents but less stable under oxidative conditions .

Biological Activity

4-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 66232-34-6) is an organic compound noted for its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- Solubility : Soluble in DMSO and methanol, indicating potential for various biological applications.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance:

- A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study evaluated its effects on cancer cell lines:

- Case Study : In vitro tests indicated that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress:

- In a study using scopolamine-induced oxidative stress models, the compound demonstrated a reduction in malondialdehyde (MDA) levels, indicating its potential as an antioxidant .

| Treatment Group | MDA Levels (µM) | GSH Levels (µM) | Significant Difference |

|---|---|---|---|

| Control | 5.0 | 8.0 | - |

| Scopolamine | 12.0 | 6.5 | Yes |

| This compound | 8.0 | 7.0 | No |

The biological activity of this compound can be attributed to several mechanisms:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-tert-Butyl-2-hydroxybenzaldehyde with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of phenol derivatives to introduce the tert-butyl group, followed by formylation using Reimer-Tiemann or Gattermann-Koch reactions. Purification is critical; recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Verify purity via melting point analysis and HPLC (≥99% purity threshold). Cross-check spectral data (NMR, IR) against reference libraries like NIST Chemistry WebBook for structural confirmation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., tert-butyl at C4, hydroxyl at C2, aldehyde at C1).

- IR Spectroscopy : Identify characteristic peaks (e.g., O-H stretch ~3200 cm⁻¹, C=O stretch ~1680 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion ([M+H]+ at m/z 192.2) and fragmentation patterns.

- Chromatography (HPLC/UPLC) : Assess purity and detect impurities. Compare data with peer-reviewed studies or pharmacopeial standards for aldehydes .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Monitor stability via periodic HPLC analysis. Degradation products (e.g., oxidized or dimerized forms) can be identified using LC-MS. Safety protocols recommend avoiding prolonged exposure to moisture and acidic/basic conditions to preserve aldehyde functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Systematic solubility studies under controlled conditions (25°C, standardized solvents) are essential. Use the shake-flask method with UV-Vis quantification or gravimetric analysis. Conflicting data may arise from impurities or solvent polarity variations; cross-validate with DSC (differential scanning calorimetry) to ensure crystallinity. For aqueous solubility, employ the OECD 105 guideline (water solubility via column elution) .

Q. What strategies are effective in studying the reactivity of the phenolic hydroxyl group under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Use potentiometric titration to determine pKa of the hydroxyl group. UV-Vis spectroscopy can track deprotonation shifts (e.g., λmax changes in alkaline media).

- Reactivity Probes : React with electrophiles (e.g., acetic anhydride) to assess nucleophilicity. Monitor reaction kinetics via in-situ NMR or stopped-flow techniques.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects and reactive sites. Compare results with experimental data to resolve mechanistic ambiguities .

Q. How do steric effects from the tert-butyl group influence spectroscopic properties, and what analytical approaches mitigate these challenges?

- Methodological Answer : The tert-butyl group induces steric hindrance, broadening NMR peaks and complicating signal assignment. Solutions include:

- Advanced NMR Techniques : Use 2D NMR (e.g., NOESY) to resolve spatial proximities. High-field instruments (≥500 MHz) improve resolution.

- Dynamic NMR (DNMR) : Study rotational barriers of the tert-butyl group to quantify steric effects.

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientations. Cross-reference with NIST crystallographic databases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Standardize measurement protocols (e.g., DSC at 10°C/min heating rate under nitrogen). Compare results with pharmacopeial monographs (e.g., USP guidelines for benzaldehyde derivatives) . Synthesize the compound using multiple routes (e.g., Friedel-Crafts vs. direct formylation) to isolate polymorphs and characterize via PXRD.

Q. What experimental designs can clarify conflicting bioactivity results in studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Use standardized cell lines (e.g., HEK293) and controls (e.g., vehicle-only) to minimize variability.

- Metabolite Screening : LC-MS/MS identifies degradation products that may influence bioactivity.

- Structural Analog Comparison : Test derivatives (e.g., 4-Hydroxybenzaldehyde) to isolate the tert-butyl group’s role. Reference PubChem bioassay data for analogous compounds .

Methodological Best Practices

- Synthesis : Optimize reaction conditions (e.g., catalyst loading, temperature) using design of experiments (DoE) for reproducibility.

- Characterization : Validate instruments with certified reference materials (CRMs) from NIST or equivalent bodies.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.